molecular formula C17H24N2O7 B15232895 Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

Cat. No.: B15232895
M. Wt: 368.4 g/mol
InChI Key: BNVMZMDYHLRKHJ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate is a complex organic compound with a molecular formula of C17H24N2O7 This compound is characterized by the presence of a nitrobenzoate core, substituted with methoxy, morpholinylpropoxy, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate typically involves multiple steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.

    Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.

    Substitution: The nitrobenzoate ester undergoes a nucleophilic substitution reaction with 3-morpholin-4-ylpropyl chloride to introduce the morpholinylpropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Reduction: Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-aminobenzoate.

    Oxidation: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.

    Substitution: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinylpropoxy group can enhance the compound’s solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can be compared with similar compounds such as:

    4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Similar structure but with a nitrile group instead of an ester.

    Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

These comparisons highlight the unique functional groups of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O7

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-16(15(23-2)12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3

InChI Key

BNVMZMDYHLRKHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCN2CCOCC2

Origin of Product

United States

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